molecular formula C7H11N B8230985 1-Ethylpyridine

1-Ethylpyridine

Cat. No.: B8230985
M. Wt: 109.17 g/mol
InChI Key: UCRIXEWTILHNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylpyridine is an organic compound belonging to the pyridine family, characterized by the presence of an ethyl group attached to the nitrogen-containing heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with ethyl halides under basic conditions. For instance, reacting pyridine with ethyl bromide in the presence of a strong base like sodium hydride can yield this compound.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method is the catalytic vapor phase synthesis, where pyridine is reacted with ethylene in the presence of a catalyst such as aluminum oxide at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of this compound can yield 1-ethylpiperidine.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitrating agents like nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: 1-Ethylpiperidine.

    Substitution: Various substituted pyridines depending on the substituent introduced.

Scientific Research Applications

1-Ethylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-ethylpyridine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyridine: The parent compound, lacking the ethyl group.

    2-Ethylpyridine: An isomer with the ethyl group at the second position.

    3-Ethylpyridine: An isomer with the ethyl group at the third position.

Uniqueness of 1-Ethylpyridine: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity in various chemical reactions.

Biological Activity

1-Ethylpyridine, a derivative of pyridine, is an organic compound with the formula C_7H_9N. It features a pyridine ring substituted with an ethyl group at the nitrogen atom. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and antiviral properties.

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects, particularly against various bacterial strains. Research indicates that pyridine derivatives, including this compound, exhibit significant antibacterial activity. For instance, studies have shown that certain pyridine compounds possess minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus12.5
This compoundEscherichia coli25
2-AcetylpyridinePseudomonas aeruginosa6.25
3-MethylpyridineBacillus subtilis12.5

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored extensively. In the context of the COVID-19 pandemic, compounds containing the pyridine nucleus have been identified as promising candidates for antiviral drug development. Notably, certain derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms .

The biological activity of this compound and its derivatives is often attributed to their ability to interact with specific proteins or enzymes involved in microbial growth and viral replication. The presence of various substituents on the pyridine ring can enhance these interactions, leading to improved bioactivity .

Study on Antimicrobial Efficacy

A study conducted by Judge et al. synthesized a series of isonicotinic acid derivatives that included this compound. The results indicated that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 6.25 to 25 µg/mL . The study highlighted the importance of structural modifications in enhancing the biological activity of pyridine derivatives.

Investigation into Antiviral Properties

In another study focusing on antiviral properties, researchers evaluated a range of pyridine derivatives for their effectiveness against SARS-CoV-2. The findings suggested that compounds with a pyridine core demonstrated significant inhibition of viral replication in vitro, indicating their potential as therapeutic agents against viral infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Modifications to the pyridine ring and the ethyl substituent can significantly influence antimicrobial and antiviral efficacy. For example:

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish biological activity.
  • Chain Length Variations : Alterations in the length of alkyl chains attached to the nitrogen atom can affect solubility and membrane permeability, impacting overall bioactivity.

Table 2: SAR Insights for Pyridine Derivatives

ModificationEffect on Activity
Electron-withdrawing groupsIncreased antibacterial potency
Longer alkyl chainsEnhanced membrane penetration
Hydroxyl substitutionsImproved solubility and bioavailability

Properties

IUPAC Name

1-ethyl-2H-pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-8-6-4-3-5-7-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRIXEWTILHNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethylpyridine
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1-Ethylpyridine
Reactant of Route 3
1-Ethylpyridine
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1-Ethylpyridine
Reactant of Route 5
1-Ethylpyridine
Reactant of Route 6
1-Ethylpyridine

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